molecular formula C4H18NNaO10P2 B1665208 Fosamax CAS No. 121268-17-5

Fosamax

Katalognummer B1665208
CAS-Nummer: 121268-17-5
Molekulargewicht: 325.12 g/mol
InChI-Schlüssel: DCSBSVSZJRSITC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosamax, also known as Alendronate, is a bisphosphonate medication primarily used to treat and prevent osteoporosis. It’s also used to treat Paget’s disease of bone . Fosamax works by altering bone formation and breakdown in the body, which can slow bone loss and may help prevent bone fractures .

Wissenschaftliche Forschungsanwendungen

  • Gastrointestinal Effects and Protective Role of Nigella Sativa Oil :A study by Kassab (2019) showed that Fosamax therapy is associated with gastrointestinal toxicity, influencing treatment compliance. The research aimed to evaluate the protective role of Nigella Sativa oil against these effects.

  • Use in Osteoporosis Treatment for Perimenopausal Women :Research by Hong Li (2016) investigated the efficacy of Fosamax in combination with hormone replacement therapy in osteoporosis and osteopenia of perimenopausal women, highlighting its significant therapeutic effects.

  • Bioequivalence Studies :Zhang et al. (2017) conducted a study to evaluate the bioequivalence of a generic alendronate sodium tablet with Fosamax, confirming its similarity in terms of pharmacokinetics.

  • Effect on Hepatic Cells :A study by Papamitsou et al. (2016) explored the effects of bisphosphonates like Fosamax on hepatic cells, revealing potential mild hepatic damage.

  • Cancer Prevention Research :Madka et al. (2019) conducted a study showing that bisphosphonates like Fosamax, combined with metformin, significantly inhibited colon adenocarcinoma incidence and multiplicity in a rat model.

  • Impact on Squamous Cell Carcinoma :Balean et al. (2019) explored the effect of bisphosphonates like Fosamax on squamous carcinoma cells, finding a reduction in cell viability with increased concentrations.

  • Mandibular Reconstruction and Rehabilitation :A case study by Rahim et al. (2015) described successful mandibular reconstruction and rehabilitation using non-vascularised autologous bone graft and recombinant human BMP-7 following bisphosphonate-related osteonecrosis.

  • of oral compounds like Fosamax even at low concentrations.
  • Evaluation of Fracture Prevention :Davis et al. (2016) conducted a systematic review and economic evaluation of bisphosphonates like Fosamax for the prevention of fragility fractures, confirming their effectiveness in preventing such fractures.

  • Neuropathy in Rats Due to Alendronate Intake :A study by Theodora et al. (2020) investigated the effects of alendronate (Fosamax) on the femoral nerve of rats, revealing significant morphological changes and potential nerve damage.

  • Effect on Tongue Mucosa :Papamitsou et al. (2020) examined the effects of bisphosphonates like Fosamax on the tongue's mucosa, finding mild mucosal lesions.

  • Anti-Osteoporosis Effect of Fig Leaf Extraction :Research by Du Wen-jin (2015) explored the anti-osteoporosis effects of fig leaf extraction compared to Fosamax in OPG knockout mice, highlighting an alternative treatment method.

Safety And Hazards

Fosamax is generally safe for use, but it does have some potential side effects and hazards. These include abdominal pain, acid reflux, diarrhea, and constipation . There are also concerns about the long-term safety of bisphosphonates like Fosamax, as long-term use has been associated with atypical femur fractures, osteonecrosis of the jaw, and esophageal cancer .

Relevant Papers

Several relevant papers were retrieved during the search. These include a paper discussing the dental management of patients receiving oral bisphosphonate therapy , and a paper on the dosage, forms, strengths, and more of Fosamax . Further analysis of these papers could provide more detailed information on the various aspects of Fosamax.

Eigenschaften

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO7P2.Na.3H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;3*1H2/q;+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSBSVSZJRSITC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H18NNaO10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66376-36-1 (Parent)
Record name Alendronate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121268175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047801
Record name Alendronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosamax

CAS RN

121268-17-5, 129318-43-0
Record name Alendronate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121268175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alendronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129318-43-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALENDRONATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY4M2U3RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A clear solution was prepared by dissolving 20 g of crude alendronate sodium in a solvent mixture containing 400 ml of water and 100 ml of methyl ethyl ketone by heating to reflux at temperature of about 72° C. with simultaneous stirring over a period of about 70 minutes. The solution was than filtered through cloth to make it free from particles, the filter was washed with 8 ml of water and the filtrate was transferred into another round bottom flask, subjected to cooling to a temperature of about 30° C. and than to 5° C. with simultaneous stirring for a period of about 90 minutes until the solid separated. The solid that was obtained was separated through filtration followed by washing with a mixture of 2 ml of methyl ethyl ketone and 4 ml of water and subjected to suction drying at a temperature of about 25° C. for a period of about 20 minutes. Then the obtained wet solid was finally subjected to drying in an oven by applying vacuum at about 100 millibarto afford 17 g (yield 85%) alendronate sodium trihydrate.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosamax
Reactant of Route 2
Fosamax
Reactant of Route 3
Fosamax
Reactant of Route 4
Fosamax
Reactant of Route 5
Fosamax
Reactant of Route 6
Fosamax

Citations

For This Compound
10,600
Citations
S Epstein, B Cryer, S Ragi, JR Zanchetta… - … medical research and …, 2003 - Taylor & Francis
Objective: Poor quality has been reported for some generics and other copies of original products. We performed a pilot study to compare the disintegration/dissolution profiles of …
Number of citations: 63 www.tandfonline.com
O Johnell, B Jönsson, L Jönsson, D Black - Pharmacoeconomics, 2003 - Springer
Background: The Fracture Intervention Trial (FIT) demonstrated that the bisphosphonate alendronate reduces the risk of hip, spine and wrist fracture in osteoporotic women by …
Number of citations: 165 link.springer.com
J Hayes, P Sambrook - Expert Opinion on Investigational Drugs, 1996 - Taylor & Francis
Alendronate is a member of the class of drugs known as bisphosphonates, potent inhibitors of bone resorption which act via inhibition of osteoclast function. Unlike first generation …
Number of citations: 5 www.tandfonline.com
SR Frenkel, WL Jaffe, CD Valle… - … Research: An Official …, 2001 - Wiley Online Library
Patients at high risk for osteoporosis and its associated morbidity, including postmenopausal women, are being pharmacologically managed to stabilize and improve bone mass. …
Number of citations: 49 onlinelibrary.wiley.com
PN Sambrook, P Geusens, C Ribot… - Journal of internal …, 2004 - Wiley Online Library
Objectives. Alendronate and raloxifene are antiresorptive agents with different mechanisms of action, each used to treat osteoporosis in postmenopausal women. This study was …
Number of citations: 141 onlinelibrary.wiley.com
Y Zhang, X Chen, Y Tang, Y Lu, L Guo… - Drug Design …, 2017 - Taylor & Francis
Purpose The aim of this study was to evaluate the bioequivalence of a generic product 70 mg alendronate sodium tablets with the reference product Fosamax ® 70 mg tablet. Materials …
Number of citations: 14 www.tandfonline.com
P Yildirim, IO Ekmekci, A Holzinger - International Workshop on Human …, 2013 - Springer
… between alendronate (fosamax) and adverse events. Alendronate(fosamax) is the main … may be associated with differential risk to alendronate(fosamax) and we present an approach for …
Number of citations: 17 link.springer.com
AS Al-Asmari - 2017 - search.proquest.com
Objective: Determine the impact of clinically used anti-resorption drug alendronate (ALN) on bone cells and the capacity of bone to regenerate, and to provide insights into the interplay …
Number of citations: 2 search.proquest.com
V Madka, G Kumar, G Pathuri, Y Zhang… - Cancer Prevention …, 2020 - AACR
… Fosamax at 20 ppm and 100 ppm significantly reduced … However, the lower dose combinations of zometa or fosamax … doses of zometa or fosamax with metformin showed synergistic …
Number of citations: 6 aacrjournals.org
C Angsanuntsukh, W Wajanavisit… - Journal of the Medical …, 2017 - thaiscience.info
… Percentage of CTX reduction by time were similar in patients who were treated with Fosamax® and Aldren70®, p-value was 0.299, (Fig.2). Among the patients who took Fosamax®, 8 …
Number of citations: 1 www.thaiscience.info

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.